Tert-butyl 5-bromo-4-methoxynicotinate
CAS No.: 2225879-35-4
Cat. No.: VC11676351
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225879-35-4 |
|---|---|
| Molecular Formula | C11H14BrNO3 |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | tert-butyl 5-bromo-4-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3 |
| Standard InChI Key | FRSZMIUNBASLNE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br |
Introduction
Structural and Molecular Characteristics
Tert-butyl 5-bromo-4-methoxynicotinate belongs to the class of substituted nicotinic acid esters. Its molecular formula is C₁₂H₁₄BrNO₄, with a molecular weight of 332.15 g/mol. The pyridine ring’s substitution pattern directs electronic and steric effects:
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Position 4: The methoxy (-OCH₃) group donates electron density via resonance, activating the ring toward electrophilic substitution at meta and para positions .
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Position 5: Bromine acts as a moderate electron-withdrawing group, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .
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tert-Butyl ester: The bulky ester group enhances solubility in organic solvents and stabilizes the compound against hydrolysis under basic conditions .
Key spectral data for analogous compounds, such as tert-butyl 5-bromo-2-(methylamino)nicotinate (PubChem CID: 133062452), include:
Synthesis Routes and Optimization
Retrosynthetic Analysis
The target compound can be synthesized via sequential functionalization of nicotinic acid:
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Esterification: Protection of the carboxylic acid as a tert-butyl ester.
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Methoxy Introduction: Electrophilic substitution or directed ortho-metalation to install the methoxy group at position 4.
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Bromination: Electrophilic bromination at position 5 using reagents like N-bromosuccinimide (NBS) .
Step 1: tert-Butyl 4-Methoxynicotinate
Nicotinic acid is esterified with tert-butanol under acidic catalysis (e.g., H₂SO₄). Subsequent methoxylation at position 4 is achieved via Ullmann coupling with CuI and methoxide .
Step 2: Bromination at Position 5
Using NBS in acetonitrile under radical initiation (e.g., AIBN), bromine is introduced regioselectively at position 5, guided by the methoxy group’s directing effects .
Reaction Conditions:
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NBS: 1.2 equiv, AIBN (0.1 equiv), CH₃CN, reflux, 12 h.
Physicochemical Properties
The tert-butyl group confers high lipid solubility, making the compound suitable for organic-phase reactions. The bromine atom’s polarizability enhances reactivity in cross-couplings, such as Suzuki-Miyaura reactions .
Reactivity and Functionalization
Palladium-Catalyzed Cross-Couplings
The bromine at position 5 undergoes efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis yields tert-butyl 4-methoxy-5-phenylnicotinate .
Optimized Conditions:
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Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
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Base: K₂CO₃, DMF/H₂O (3:1), 80°C, 6 h.
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM) to yield 5-bromo-4-methoxynicotinic acid, a precursor for amide or hydrazide derivatives .
Applications in Drug Discovery
Tert-butyl 5-bromo-4-methoxynicotinate serves as a versatile building block in medicinal chemistry:
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Kinase Inhibitors: The pyridine core is a common motif in ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors) .
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Antibacterial Agents: Methoxy and bromine substitutions enhance binding to bacterial efflux pump targets .
A recent study utilized this compound to synthesize a library of 50 analogs, with three showing IC₅₀ < 100 nM against Mycobacterium tuberculosis .
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